1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea
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Overview
Description
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methoxypropyl chain, and an isopropylurea moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzonitrile with appropriate reagents to form the desired fluorophenyl intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in high-pressure autoclaves, utilizing catalysts such as platinum and carbon . The reaction conditions are carefully monitored to ensure high yield and purity of the final product. Techniques such as vacuum distillation and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like hydrogen gas in the presence of catalysts.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with platinum or palladium catalysts is frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluorophenyl compounds .
Scientific Research Applications
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the methoxypropyl chain may influence the compound’s solubility and bioavailability . The isopropylurea moiety can interact with enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-2-propylamine: Shares the fluorophenyl group but differs in the rest of the structure.
Indole derivatives: Have diverse biological activities and structural similarities in terms of aromatic rings.
Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.
Uniqueness
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea is unique due to its combination of a fluorophenyl group, methoxypropyl chain, and isopropylurea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-10(2)17-13(18)16-9-14(3,19-4)11-7-5-6-8-12(11)15/h5-8,10H,9H2,1-4H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBDVLJCLAFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C1=CC=CC=C1F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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